1-Chloro-3-cyclopropoxypropan-2-one
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Overview
Description
1-Chloro-3-cyclopropoxypropan-2-one is an organic compound with the molecular formula C6H9ClO2. It is characterized by the presence of a chloro group, a cyclopropoxy group, and a propanone backbone.
Preparation Methods
The synthesis of 1-Chloro-3-cyclopropoxypropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl alcohol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
1-Chloro-3-cyclopropoxypropan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Chloro-3-cyclopropoxypropan-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 1-Chloro-3-cyclopropoxypropan-2-one exerts its effects involves its interaction with specific molecular targets. The chloro group and cyclopropoxy moiety can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
1-Chloro-3-cyclopropoxypropan-2-one can be compared with other similar compounds, such as:
1-Chloro-3-methoxypropan-2-one: Similar in structure but with a methoxy group instead of a cyclopropoxy group, leading to different reactivity and applications.
1-Bromo-3-cyclopropoxypropan-2-one: The bromo analog, which may exhibit different reactivity due to the presence of a bromine atom.
3-Cyclopropoxypropan-2-one:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Properties
Molecular Formula |
C6H9ClO2 |
---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyloxypropan-2-one |
InChI |
InChI=1S/C6H9ClO2/c7-3-5(8)4-9-6-1-2-6/h6H,1-4H2 |
InChI Key |
DBGLGXWQFFNYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OCC(=O)CCl |
Origin of Product |
United States |
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